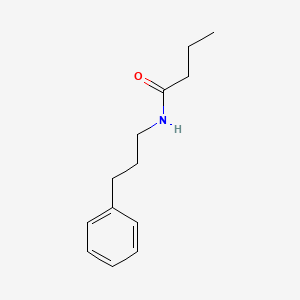
N-(3-phenylpropyl)butanamide
Vue d'ensemble
Description
N-(3-phenylpropyl)butanamide, also known as phenylbutyramide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and is synthesized from the reaction of butyric acid with phenylpropylamine. The resulting compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Applications De Recherche Scientifique
Tyrosinase and Melanin Inhibitors
N-(3-phenylpropyl)butanamide derivatives exhibit significant potential as inhibitors of tyrosinase, an enzyme critical in the synthesis of melanin. Research has shown these compounds to be biologically active against mushroom tyrosinase. Among the synthesized derivatives, one particular compound demonstrated the highest inhibitory potential, significantly reducing pigmentation in zebrafish in vivo experiments. These findings suggest potential applications in the formulation of depigmentation drugs with minimal side effects (Raza et al., 2019).
Metal Complex Synthesis
This compound, used in dye and pigment synthesis, can react with hydroxylamine to form compounds that coordinate with copper(II) and iron(III). This capability indicates its usefulness in creating metal complexes, which have various applications in chemistry and materials science (Güzel et al., 1997).
Enantioselective Synthesis
Enantioselective synthesis using this compound derivatives can produce specific enantiomers of β-receptor antagonists with high selectivity. This process can be applied to the synthesis of pharmaceutical compounds, enabling the production of drugs with targeted biological activity (Wang & Tang, 2009).
Antifungal Activities
Certain this compound derivatives have been tested for fungicidal activities against various fungi and found to exhibit good to excellent activities, indicating potential applications in agriculture and pharmaceuticals for the treatment of fungal infections (Lee et al., 1999).
Dipeptidyl Peptidase IV Inhibitors
This compound derivatives have been investigated as dipeptidyl peptidase IV (DPP-4) inhibitors. These compounds could be useful in the treatment of type 2 diabetes by regulating blood glucose levels (Nitta et al., 2012).
Heterocyclic Compound Synthesis
This compound is instrumental in synthesizing various heterocyclic compounds, including dihydropyridines and thiourea derivatives. These compounds have applications in pharmaceuticals and organic chemistry (Hafiz et al., 2011).
Electrochemical Synthesis of Hydrogen Peroxide
This compound derivatives are used in the synthesis of mesoporous nitrogen-doped carbon, a catalyst for the electrochemical synthesis of hydrogen peroxide. This process is significant for developing sustainable and safe methods for hydrogen peroxide production (Fellinger et al., 2012).
Lipoxygenase Inhibitors
This compound derivatives have been synthesized and shown to inhibit the lipoxygenase enzyme. This enzyme is involved in inflammatory processes, suggesting potential applications of these compounds in the treatment of inflammatory diseases (Aziz‐ur‐Rehman et al., 2016).
Anticonvulsant Activity
This compound derivatives have been evaluated for anticonvulsant activity. Some synthesized compounds have shown potent activity in anti-MES tests, indicating their potential as treatments for epilepsy (Kamal & Shakya, 2012).
Cardiac Myosin Activators
Some this compound derivatives have been explored as cardiac myosin activators, showing efficacy in both in vitro and in vivo studies. These compounds could be considered for the treatment of systolic heart failure, highlighting their potential in cardiac therapeutics (Manickam et al., 2019).
Crystal Structure Analysis
The crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide, a related compound, has been studied. Understanding the crystal structure of such compounds is vital for developing new materials and pharmaceuticals (Jotani et al., 2009).
Gastric Acid Antisecretory Activity
This compound derivatives have been tested for their activity against histamine-induced gastric acid secretion, showing potential as antiulcer agents. This research is significant for developing new treatments for gastric ulcers and related conditions (Ueda et al., 1991).
Antimicrobial and Anticancer Activities
This compound derivatives have been evaluated for their antimicrobial and anticancer activities. Some compounds show promising results against lung carcinoma and microbial infections, indicating their potential in cancer and infectious disease treatments (Sirajuddin et al., 2015).
Urease Inhibition
Novel indole-based oxadiazole scaffolds containing this compound derivatives have been synthesized and found to be potent inhibitors of the urease enzyme. This inhibition is crucial for treating infections caused by urease-producing pathogens (Nazir et al., 2018).
CB2 Cannabinoid Receptor Agonists
This compound derivatives have been identified as potent and selective agonists of the CB2 cannabinoid receptor, showing efficacy in a rat model of neuropathic pain. This research opens up possibilities for using these compounds in pain management, particularly in conditions like neuropathic pain (Chu et al., 2009).
Synthesis of Functionalized Cyclopropanes
This compound derivatives have been used in the stereoselective synthesis of functionalized cyclopropanes. This process is important in organic chemistry, as cyclopropane derivatives have various applications in pharmaceuticals and synthetic chemistry (Tanaka et al., 1987).
Mécanisme D'action
Target of Action
N-(3-phenylpropyl)butanamide is a complex compound that appears to interact with multiple targets. The primary targets of this compound are Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
It is believed that the compound interacts with its targets, trypsin-1 and trypsin-2, leading to changes in their activity . The specific nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are not fully elucidated. Given its targets, it is likely that the compound influences pathways involving protease activity. The downstream effects of these interactions could include alterations in protein processing and signaling .
Pharmacokinetics
Amides generally have high boiling points and are solids at room temperature . Amides of five or fewer carbon atoms are soluble in water , which could influence the bioavailability of this compound.
Result of Action
Given its interaction with trypsin enzymes, it may influence processes regulated by these enzymes, potentially leading to changes in cellular signaling and function .
Propriétés
IUPAC Name |
N-(3-phenylpropyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-7-13(15)14-11-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMHLJZBKJKDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5001171.png)
![3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid](/img/structure/B5001177.png)

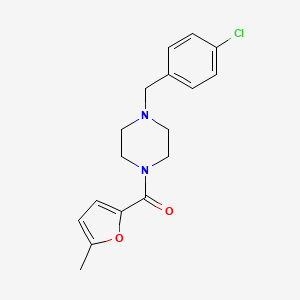
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5001199.png)
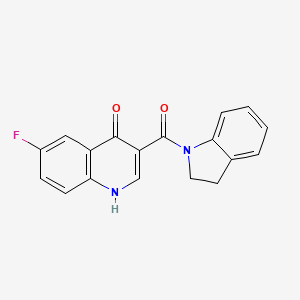
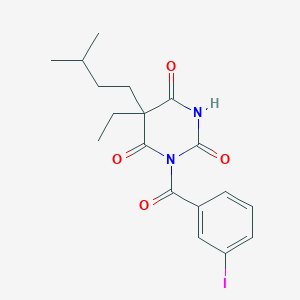
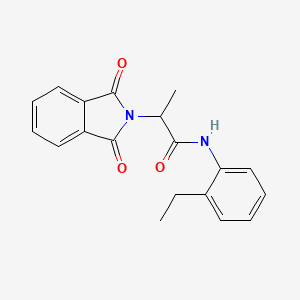
![1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B5001223.png)
![5-{3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5001232.png)
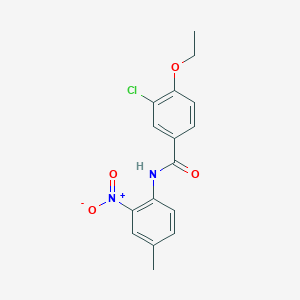
![N-benzyl-3-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5001241.png)
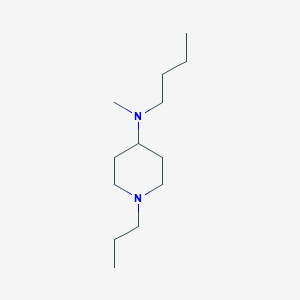
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001256.png)